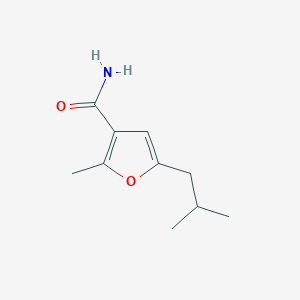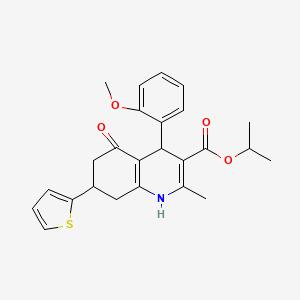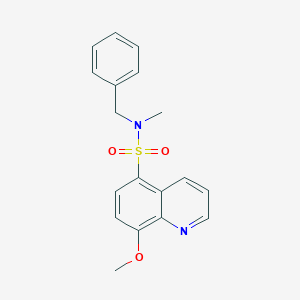![molecular formula C18H13BrN2O B15007468 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-](/img/structure/B15007468.png)
2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE is a complex organic compound that features a bromophenyl group attached to a tetrahydrophenanthrolinone structure
準備方法
One common method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the phenanthrolinone core can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s specific application.
類似化合物との比較
Similar compounds to 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE include:
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-2-ONE: Differing by the position of the carbonyl group, which can affect its reactivity and applications.
1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE: Substitution of bromine with chlorine, leading to changes in chemical properties and reactivity.
1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE: Introduction of a methoxy group, which can influence the compound’s electronic properties and interactions.
The uniqueness of 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE lies in its specific combination of the bromophenyl group and the tetrahydrophenanthrolinone core, providing distinct chemical and biological properties.
特性
分子式 |
C18H13BrN2O |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2,4-dihydro-1H-4,7-phenanthrolin-3-one |
InChI |
InChI=1S/C18H13BrN2O/c19-12-5-3-11(4-6-12)14-10-17(22)21-16-8-7-15-13(18(14)16)2-1-9-20-15/h1-9,14H,10H2,(H,21,22) |
InChIキー |
VQGFWOCUHCTBMP-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC3=C2C=CC=N3)NC1=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007388.png)
![4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B15007390.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B15007398.png)

![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide](/img/structure/B15007417.png)

![(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007435.png)
![3-Methyl-6-trifluoromethyl-4H-benzo[1,4]thiazine-2-carboxylic acid phenethyl ester](/img/structure/B15007436.png)
![ethyl 2-[(benzylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B15007438.png)
![ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B15007442.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)
![Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate](/img/structure/B15007452.png)


